BOC-DL-3-THIENYLALANINE

Description

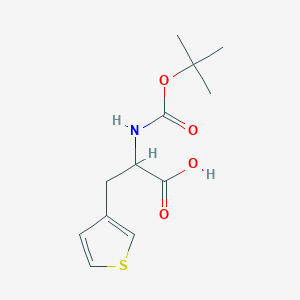

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQSLARNSCAXSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109007-59-2 |

Source

|

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of BOC-DL-3-Thienylalanine

This guide provides a comprehensive technical overview for the synthesis and characterization of N-tert-butoxycarbonyl-DL-3-thienylalanine (BOC-DL-3-thienylalanine), a valuable building block in peptide synthesis and drug discovery.[1] The strategic introduction of the thienyl moiety offers unique steric and electronic properties, making it a sought-after non-canonical amino acid for modifying peptide structure and function.

The tert-butoxycarbonyl (BOC) protecting group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[2][3] Its stability to a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[4] This document outlines a robust and reproducible methodology for the preparation of BOC-DL-3-thienylalanine and the analytical techniques required to validate its identity, purity, and structural integrity.

I. Synthesis of BOC-DL-3-Thienylalanine

The core of the synthesis involves the nucleophilic attack of the amino group of DL-3-thienylalanine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction is performed in a mixed solvent system under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic co-products.

Chemical Reaction Scheme

Caption: Reaction scheme for the N-Boc protection of DL-3-thienylalanine.

Rationale for Experimental Choices

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.[3]

-

Base: Sodium hydroxide (NaOH) is a cost-effective and efficient base for deprotonating the amino acid. The stoichiometry is critical; enough base must be present to deprotonate the amine and neutralize the carboxylic acid, driving the reaction forward.

-

Solvent System: A biphasic system of 1,4-dioxane and water is employed. DL-3-thienylalanine has good solubility in the aqueous basic solution, while Boc₂O is soluble in the organic solvent, 1,4-dioxane. This allows for efficient reaction at the interface and simplifies handling.[5][6]

-

Temperature: The reaction proceeds efficiently at room temperature. Exothermic reactions are possible, especially on a larger scale, so initial cooling may be advisable.[5]

-

Workup: The workup is designed to first remove unreacted Boc₂O and the t-butanol byproduct via extraction with a nonpolar organic solvent. Subsequent acidification of the aqueous layer protonates the carboxylate, causing the desired N-Boc protected product to precipitate or be extracted into an organic solvent like ethyl acetate.[3][5]

Step-by-Step Synthesis Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-3-thienylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution. Stir until a clear solution is obtained.[5]

-

Addition of Boc₂O: To the vigorously stirred solution, add di-tert-butyl dicarbonate (1.05-1.1 equivalents) dropwise or in portions at room temperature. The reaction mixture may become slightly cloudy.

-

Reaction: Continue stirring the mixture overnight at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amino acid.

-

Initial Workup: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water.

-

Extraction of Byproducts: Wash the aqueous layer twice with a nonpolar solvent such as hexane or ether to remove unreacted Boc₂O and t-butanol. Discard the organic layers.[3]

-

Acidification and Product Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of a cold aqueous solution of potassium bisulfate (KHSO₄) or citric acid.[5][6] A white precipitate of BOC-DL-3-thienylalanine should form.

-

Extraction of Product: Extract the product from the acidified aqueous mixture three times with ethyl acetate.[5]

-

Drying and Evaporation: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or a viscous oil.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a solvent system like ethyl acetate/hexane.[6]

II. Characterization and Quality Control

A multi-technique approach is essential to confirm the successful synthesis and purity of BOC-DL-3-thienylalanine. This self-validating system ensures that the material meets the stringent requirements for downstream applications.

Characterization Workflow

Caption: A typical workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be acquired.

-

¹H NMR: This technique provides information on the proton environment. Key expected signals include:

-

A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (BOC) group.[7]

-

Multiplets corresponding to the protons on the thienyl ring, typically in the aromatic region of ~6.9-7.3 ppm .

-

Signals for the α-proton and the β-protons of the alanine backbone. The α-proton will be a multiplet adjacent to the amine and carbonyl groups.

-

A broad signal for the N-H proton of the carbamate, which may exchange with D₂O.[5]

-

-

¹³C NMR: This provides information on the carbon skeleton. Expected key signals:

-

A signal around 80 ppm for the quaternary carbon of the BOC group.[8]

-

A signal around 28 ppm for the three methyl carbons of the BOC group.[8]

-

Signals for the two carbonyl carbons (one from the BOC group at ~155 ppm and one from the carboxylic acid at >170 ppm).[8]

-

Signals corresponding to the carbons of the thienyl ring and the alanine backbone.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Expected Mass: The molecular formula for BOC-DL-3-thienylalanine is C₁₂H₁₇NO₄S, with a monoisotopic mass of approximately 271.09 Da.

-

Analysis: In positive ion mode, the expected ion would be [M+H]⁺ at m/z ≈ 272.1. In negative ion mode, [M-H]⁻ at m/z ≈ 270.1 would be observed. The presence of these ions confirms the correct molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. The spectrum is a molecular fingerprint that confirms the successful introduction of the BOC group and the retention of other functionalities.

-

Key Vibrational Bands:

-

N-H Stretch: A broad peak around 3300-3400 cm⁻¹ from the carbamate N-H group.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic (thienyl) C-H.

-

C=O Stretches: Two strong absorption bands are critical for confirmation. One around 1710 cm⁻¹ for the carboxylic acid carbonyl and another around 1690 cm⁻¹ for the carbamate carbonyl of the BOC group.[9]

-

C-O Stretch: A strong band in the 1160-1250 cm⁻¹ region associated with the C-O bonds of the carbamate and carboxylic acid.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of the final compound. A high-purity sample should exhibit a single major peak. The method can also be used to quantify any remaining starting material or byproducts.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline compound. Impurities typically broaden and depress the melting point. For comparison, the melting point of the related N-tert-Butoxycarbonyl-L-phenylalanine is 86–88°C.[3]

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result / Observation | Purpose |

| ¹H NMR | Chemical Shifts (δ) | ~1.4 ppm (s, 9H, Boc); ~6.9-7.3 ppm (m, 3H, Thienyl); Signals for α-H, β-H₂, NH | Structural Elucidation |

| ¹³C NMR | Chemical Shifts (δ) | ~28 ppm (Boc CH₃); ~80 ppm (Boc C); ~155 ppm (Boc C=O); >170 ppm (COOH C=O) | Structural Confirmation |

| Mass Spec (ESI) | m/z | [M+H]⁺ ≈ 272.1; [M-H]⁻ ≈ 270.1 | Molecular Weight Confirmation |

| FTIR | Wavenumber (cm⁻¹) | ~3300 (N-H); ~1710 (C=O, acid); ~1690 (C=O, Boc) | Functional Group Identification |

| HPLC | Peak Area | >95% (typical target) | Purity Assessment |

| Melting Point | Range | Sharp, defined range | Purity Indicator |

III. Conclusion

The synthesis of BOC-DL-3-thienylalanine via N-protection with di-tert-butyl dicarbonate is a reliable and scalable process. The methodology presented in this guide, grounded in established chemical principles, provides a clear path for researchers and drug development professionals to produce this important non-canonical amino acid. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is paramount to ensuring the quality and integrity of the final product, thereby guaranteeing its suitability for demanding applications in medicinal chemistry and peptide synthesis.

References

-

Bhattacharya, S., et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization by different spectral means. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

-

Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. Available at: [Link]

-

Ito, M., Hagiware, D., & Kamiya, T. (1975). A new reagent for the t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394. (Referenced in Attaching Boc Protecting Groups With BOC-ON, Technical Support Information Bulletin 1184). Available at: [Link]

-

Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1988). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, Coll. Vol. VI, 418. Available at: [Link]

-

Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced in Boc-Protected Amino Groups, Organic Chemistry Portal). Available at: [Link]

-

Boc-D-3-(3-Thienyl)alanine Product Information. (n.d.). Various Chemical Suppliers. Retrieved January 21, 2026. Available at: [Link]

-

Paleveda, W. J., Holly, F. W., & Veber, D. F. (1988). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Available at: [Link]

-

PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 21, 2026. Available at: [Link]

- PubChem Compound Summary for CID 77857, L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. National Center for Biotechnology Information. Retrieved January 21, 2026. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/L-Phenylalanine_-N-(1_1-dimethylethoxy_carbonyl]-)

-

Taka, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2633. Available at: [Link]

-

FT-IR spectra of tert-butylN-(3-hydroxypropyl) carbamate. (n.d.). ResearchGate. Retrieved January 21, 2026. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. peptide.com [peptide.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Chemical properties of 3-thienylalanine derivatives

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Thienylalanine Derivatives

Abstract

3-Thienylalanine, a non-proteinogenic amino acid, has emerged as a pivotal structural motif in medicinal chemistry and drug development. As a bioisostere of phenylalanine, it offers a unique combination of steric and electronic properties conferred by the sulfur-containing thiophene ring. This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and characterization of 3-thienylalanine derivatives. We delve into the causality behind synthetic strategies, including asymmetric synthesis and enzymatic resolution, and detail the analytical workflows required for structural validation. Furthermore, this document explores the profound impact of these derivatives on drug discovery, examining their structure-activity relationships (SAR) in therapeutic areas such as neuroscience and cardiovascular disease. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of 3-thienylalanine scaffolds in the design of novel therapeutic agents.

Introduction: The Significance of the Thienyl Scaffold

In the landscape of pharmaceutical research, the quest for novel chemical entities with improved therapeutic profiles is relentless. Unnatural amino acids are indispensable tools in this endeavor, allowing for the fine-tuning of molecular architectures to enhance potency, selectivity, and pharmacokinetic properties. Among these, 3-thienylalanine stands out. Its structure, featuring a thiophene ring in place of the phenyl group of phenylalanine, provides a unique bioisosteric replacement that modulates biological activity.[1]

The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, imparts distinct electronic characteristics and can participate in a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling.[2] This reactivity, combined with the inherent chirality of the alanine backbone, makes 3-thienylalanine derivatives versatile building blocks for constructing complex molecules, from peptides to small-molecule inhibitors.[2][3] Their applications are broad, with investigations into their potential for treating neurological disorders, cardiovascular diseases, and fungal infections.[1][4][5]

Core Chemical & Physicochemical Properties

A thorough understanding of the fundamental properties of 3-thienylalanine is essential for its effective application.

Molecular Structure and Stereochemistry

The defining features of 3-thienylalanine are the chiral alpha-carbon (leading to D- and L-enantiomers) and the 3-thienyl group attached at the beta-carbon.[2] The precise spatial arrangement of these groups is critical for biological activity, as molecular recognition by enzymes and receptors is highly stereospecific.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [2][6] |

| Molecular Weight | ~171.22 g/mol | [2][6] |

| Appearance | White to off-white solid/powder | [2] |

| pKa (Predicted) | 2.23 ± 0.10 (Acidic) | [7] |

| LogP (XLogP3) | 1.6 | [6] |

Spectroscopic Profile

Characterization of 3-thienylalanine derivatives relies on a combination of standard spectroscopic techniques. While exact values shift based on substitution and solvent, the following provides a general guide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The alanine backbone typically shows a methine proton (α-H) around 3.7 ppm and methylene protons (β-H) around 3.0 ppm. The three protons on the thiophene ring will appear in the aromatic region (~7.0-7.5 ppm), with coupling patterns indicative of their relative positions.

-

¹³C NMR : Carbonyl carbons are highly sensitive to their electronic environment and can be observed downfield (~170-175 ppm).[8] The carbons of the thiophene ring appear in the aromatic region (~120-140 ppm).[8]

-

-

Infrared (IR) Spectroscopy : Key vibrational bands include the C=O stretch of the carboxylic acid (~1730 cm⁻¹), N-H bends from the amine, C-H stretches from the aromatic ring (~3100 cm⁻¹), and characteristic bands for the thiophene ring.[9]

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure.

Synthesis of 3-Thienylalanine Derivatives

The synthesis of enantiomerically pure 3-thienylalanine derivatives is a critical process, often involving multi-step pathways and chiral resolution techniques.

Core Synthetic Strategy: Malonic Ester Synthesis

A prevalent and reliable method for synthesizing the racemic mixture of 3-thienylalanine derivatives is through a malonic ester condensation.[10][11] This approach is favored because it builds the amino acid backbone from simple, commercially available starting materials.

Causality Behind the Method: The diethyl acetamidomalonate starting material contains protons on the central carbon that are acidic due to the electron-withdrawing effects of the two adjacent ester carbonyl groups. This allows for easy deprotonation with a mild base (e.g., sodium ethoxide) to form a stable enolate, which acts as a potent nucleophile. This nucleophile then displaces a halide from 3-(halomethyl)thiophene in a classic Sₙ2 reaction to form the carbon skeleton of the desired product. Subsequent hydrolysis and decarboxylation yield the final amino acid.

Detailed Experimental Protocol: Synthesis of (DL)-β-(3-Thienyl)alanine

This protocol is a representative example based on established literature procedures.[10][11]

Step 1: Nucleophilic Substitution

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl acetamidomalonate in anhydrous ethanol.

-

Add one equivalent of sodium ethoxide to the solution and stir until the malonate is fully deprotonated.

-

Slowly add one equivalent of 3-(chloromethyl)thiophene.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

-

Cool the reaction, filter off any salts, and remove the solvent under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

-

To the crude product from Step 1, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours to hydrolyze both the ester and amide groups and induce decarboxylation.

-

Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.

Chiral Resolution: The Path to Enantiopurity

For pharmaceutical applications, obtaining a single enantiomer is mandatory. Racemic mixtures are typically resolved using enzymatic methods.[10][11]

Workflow: Enzymatic Resolution

-

N-Acetylation: The racemic amino acid is first chemically converted to its N-acetyl derivative.

-

Enzymatic Hydrolysis: An enzyme, such as Acylase I, is introduced. This enzyme stereoselectively hydrolyzes the N-acetyl group of the L-enantiomer, leaving the N-acetyl-D-amino acid untouched.

-

Separation: The resulting mixture contains the free L-amino acid and the N-acetyl-D-amino acid. These two compounds have different physical properties (e.g., solubility), allowing for their separation.

-

Hydrolysis: The separated N-acetyl-D-amino acid can then be chemically hydrolyzed (e.g., with acid) to yield the pure D-amino acid.[10][11]

The optical purity of the final D-amino acid is typically confirmed by HPLC analysis using a chiral derivatizing agent.[10][11]

Protecting Group Chemistry

For incorporation into peptides, the amino and carboxyl groups of 3-thienylalanine must be protected. Standard protecting groups like Boc (di-tert-butyl dicarbonate) for the amine and esterification for the carboxylic acid are commonly used.[10][11] For solid-phase peptide synthesis, the Fmoc (9-fluorenylmethoxycarbonyl) group is widely employed.[3]

Applications in Drug Discovery & Structure-Activity Relationships (SAR)

The true value of 3-thienylalanine derivatives lies in their ability to modulate biological activity. The thiophene ring is not merely a passive placeholder for a phenyl group; its unique properties can be leveraged to optimize drug candidates.

The Thiophene Ring as a Modulator

The sulfur atom in the thiophene ring can influence a molecule's binding to a biological target through hydrogen bonding or other non-covalent interactions. Furthermore, the ring's electronic nature can alter the pKa of nearby functional groups, impacting absorption and distribution. The strategic placement of substituents on the thiophene ring is a key strategy in SAR studies.[5][12]

Diagram: Structure-Activity Relationship (SAR) Logic

Caption: Iterative cycle of SAR, where modifications to the core 3-thienylalanine scaffold lead to changes in biological and physicochemical properties, guiding future drug design.

Case Study: ACE Inhibitors

Sulfur-containing angiotensin-converting enzyme (ACE) inhibitors are known for their efficacy in managing hypertension, partly due to their ability to reduce oxidative stress.[4] A tripeptide derivative, 3-thienylalanine-ornithine-proline (TOP), was shown to be a potent ACE inhibitor. In spontaneously hypertensive rats, TOP demonstrated a longer duration of action compared to captopril.[4] The proposed mechanism suggests the thiophene ring, unlike the free sulfhydryl group in captopril, may act as a free radical scavenger in addition to chelating the zinc ion in the ACE active site, contributing to both its antihypertensive and antioxidant effects.[4]

Case Study: Antifungal Agents

In the development of antifungal agents, benzo[b]thiophene analogues of the drug terbinafine were synthesized.[5] Structure-activity relationship studies revealed that derivatives with a 3-chloro substituent on a 7-benzo[b]thienyl core were the most potent allylamine antimycotics identified, showing significantly enhanced activity against Candida albicans.[5] This demonstrates that substituted thienyl derivatives can be used not just as bioisosteres of naphthalene but as tools to selectively enhance biological activity against specific pathogens.[5]

Synthesis and Characterization Workflow

A robust and self-validating workflow is essential to ensure the identity, purity, and quality of any newly synthesized 3-thienylalanine derivative.

Diagram: Experimental Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Thienylalanine | C7H9NO2S | CID 18642059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Thienylalanine

Abstract

3-Thienylalanine, a non-proteinogenic amino acid, represents a critical structural motif in contemporary drug discovery and peptide science. Its thiophene ring introduces unique electronic and steric properties compared to its natural analogue, phenylalanine, offering opportunities for modulating the pharmacological profiles of bioactive peptides and small molecules. The chirality at the α-carbon is a pivotal determinant of its biological activity, necessitating a comprehensive understanding of its stereoisomers. This guide provides an in-depth technical overview of the synthesis, resolution, and characterization of the D- and L-enantiomers of 3-thienylalanine, with a focus on field-proven methodologies and their underlying principles. We further explore the stereospecific applications of these enantiomers in medicinal chemistry and peptide synthesis, offering a valuable resource for researchers, scientists, and drug development professionals.

The Significance of Chirality in 3-Thienylalanine

3-Thienylalanine possesses a single stereocenter at its α-carbon, giving rise to two enantiomers: (S)-3-thienylalanine (L-3-thienylalanine) and (R)-3-thienylalanine (D-3-thienylalanine).[1] This stereochemical distinction is not merely a structural nuance; it is a fundamental determinant of the molecule's interaction with the chiral environment of biological systems. Receptors, enzymes, and other protein targets are themselves chiral, leading to stereoselective binding and activity. Consequently, the synthesis and characterization of enantiomerically pure 3-thienylalanine are paramount for the development of targeted and effective therapeutics.[2] The L-enantiomer is frequently incorporated into peptides to enhance their bioactivity and stability, while the D-enantiomer is explored for its unique pharmacological properties and as a building block in stereoselective synthesis.[2][3]

Synthesis and Chiral Resolution of 3-Thienylalanine Enantiomers

The preparation of enantiopure 3-thienylalanine can be approached through two primary strategies: asymmetric synthesis, which aims to directly produce a single enantiomer, and the resolution of a racemic mixture. The latter is often more practical on a larger scale and is widely employed.

Racemic Synthesis of 3-Thienylalanine

A common and robust method for the synthesis of racemic DL-3-thienylalanine is through the condensation of diethyl acetamidomalonate with 3-thenyl halide (e.g., 3-thenyl bromide), followed by hydrolysis and decarboxylation.[4] This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction sequence.

Enzymatic Resolution of Racemic 3-Thienylalanine

Enzymatic resolution is a highly efficient and stereoselective method for separating enantiomers.[5] This technique leverages the ability of enzymes, such as proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. A widely adopted approach involves the enzymatic hydrolysis of an N-acetylated racemic mixture of 3-thienylalanine.

This protocol is a self-validating system as the successful separation and subsequent characterization of the enantiomers confirm the efficacy of the enzymatic resolution.

-

N-Acetylation of DL-3-Thienylalanine:

-

Dissolve DL-3-thienylalanine in a suitable aqueous alkaline solution (e.g., 1 M NaOH).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of NaOH solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Acidify the solution with concentrated HCl to a pH of ~2 to precipitate the N-acetyl-DL-3-thienylalanine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Enzymatic Hydrolysis:

-

Suspend the N-acetyl-DL-3-thienylalanine in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Add a suitable acylase enzyme (e.g., Acylase I from Aspergillus melleus). The choice of enzyme is critical for the stereoselectivity of the hydrolysis.

-

Incubate the mixture at a controlled temperature (typically 37 °C) with gentle agitation for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

-

Separation of Enantiomers:

-

After the reaction is complete, acidify the mixture to a pH of ~5 with acetic acid. This will cause the unreacted N-acetyl-D-3-thienylalanine to precipitate.

-

Filter the mixture to isolate the N-acetyl-D-3-thienylalanine.

-

The filtrate contains the free L-3-thienylalanine.

-

-

Isolation of L-3-Thienylalanine:

-

Adjust the pH of the filtrate to the isoelectric point of L-3-thienylalanine (around pH 6) to induce precipitation.

-

Collect the L-3-thienylalanine by filtration, wash with cold water and ethanol, and dry.

-

-

Hydrolysis of N-Acetyl-D-3-Thienylalanine:

-

The isolated N-acetyl-D-3-thienylalanine can be hydrolyzed to the free D-amino acid by refluxing with a strong acid (e.g., 3 M HCl).[4]

-

After hydrolysis, the solution is neutralized to the isoelectric point to precipitate the D-3-thienylalanine.

-

The product is collected by filtration, washed, and dried.

-

Caption: Workflow for the synthesis and resolution of 3-thienylalanine enantiomers.

Analytical Characterization of Stereoisomers

The confirmation of enantiomeric purity is a critical step in the utilization of 3-thienylalanine. The primary techniques for this are polarimetry and chiral high-performance liquid chromatography (HPLC).

Optical Rotation

Enantiomers rotate the plane of polarized light in equal but opposite directions.[6] This property, known as optical activity, is a fundamental characteristic of chiral molecules. The specific rotation ([α]) is a standardized measure of this rotation. For Fmoc-L-3-(3-thienyl)-alanine, a specific rotation of [α]D20 = -31 ± 3° (c=1 in DMF) has been reported.[7] The D-enantiomer would be expected to have a corresponding positive value. It is important to note that the sign and magnitude of the optical rotation can be influenced by the solvent, temperature, and pH.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers, providing a direct measure of enantiomeric excess (ee).[9] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[10]

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Elution Order | Reference |

| Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Methanol/Ammonium Formate Buffer | UV, ELSD | L-enantiomer typically elutes before the D-enantiomer | [10][11] |

| Crown Ether-based (e.g., CROWNPAK CR-I) | Acidic Aqueous/Organic | UV | Dependent on specific column and conditions | [1] |

| Derivatization with GITC followed by reversed-phase HPLC | Aqueous Methanol | UV | N/A | [4][12] |

Table 1: Common Chiral HPLC Methods for the Analysis of 3-Thienylalanine Enantiomers

This protocol provides a framework for the determination of the enantiomeric purity of 3-thienylalanine samples.

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-thienylalanine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Astec CHIROBIOTIC T (or equivalent teicoplanin-based CSP).

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 20 mM ammonium formate, pH 5.0). The organic/aqueous ratio should be optimized for the best resolution (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Inject a racemic standard to determine the retention times of the D- and L-enantiomers.

-

Inject the sample to be analyzed.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

-

Caption: Schematic of the chiral HPLC analysis workflow.

Stereoisomer-Specific Biological and Pharmacological Significance

The distinct three-dimensional arrangement of the enantiomers of 3-thienylalanine dictates their biological function.

-

L-3-Thienylalanine: This enantiomer is widely used as a substitute for phenylalanine in peptide synthesis.[7] Its incorporation can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation.[3] The thiophene ring can also modulate the peptide's conformation and binding affinity to its target. For instance, [3-β-(2-thienyl)-L-alanine]-8-lysine-vasopressin has shown higher antidiuretic and oxytocic potencies compared to the parent peptide, lysine-vasopressin.[13] The L-enantiomer has also been used in the study of phenylalanine hydroxylase.[14]

-

D-3-Thienylalanine: The D-enantiomer is a valuable chiral building block in asymmetric synthesis.[2] In peptide chemistry, the incorporation of D-amino acids can induce specific secondary structures and increase resistance to proteolysis. The biological activity of peptides containing D-3-thienylalanine is an area of active research, with potential applications in the design of enzyme inhibitors and receptor antagonists. For example, D-amino acids have been used in the synthesis of antagonists for the luteinizing hormone-releasing hormone (LH-RH).[12]

Conclusion

The stereochemistry of 3-thienylalanine is a critical consideration for its application in research and drug development. The ability to synthesize, separate, and analyze its enantiomers with high purity is essential for elucidating their specific biological roles and for the rational design of novel therapeutics. The methodologies outlined in this guide, from enzymatic resolution to chiral HPLC, provide a robust framework for researchers to confidently work with the stereoisomers of this important non-proteinogenic amino acid. As the demand for more sophisticated and targeted drugs continues to grow, the strategic use of enantiopure 3-thienylalanine and its derivatives will undoubtedly play an increasingly significant role in the advancement of medicinal chemistry and peptide science.

References

- The Power of Thienylalanine: Enhancing Peptide Bioactivity and Stability. (2026). [Source not further specified]

-

Kothakota, S., Mason, T. L., Tirrell, D. A., & Fournier, M. J. (1995). Biosynthesis of a Periodic Protein Containing 3-Thienylalanine: A Step Toward Genetically Engineered Conducting Polymers. Journal of the American Chemical Society, 117(1), 536-537. [Link]

-

Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125. [Link]

-

Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. (1987). ResearchGate. [Link]

-

Synthesis and some pharmacological properties of (3-beta-(2-thienyl)-L-alanine)-8-lysine-vasopressin. (1977). PubMed. [Link]

-

Chirality (chemistry). Wikipedia. [Link]

-

Biosynthesis of a Periodic Protein Containing 3-Thienylalanine: A Step Toward Genetically Engineered Conducting Polymers. (1995). Journal of the American Chemical Society. [Link]

-

3-Thienylalanine. PubChem. [Link]

-

The Synthesis and Microbiological Properties of β-3-Thienylalanine, a New anti-Phenylalanine. (1949). Journal of the American Chemical Society. [Link]

-

Effect of β-3-Thienylalanine on Antibody Synthesis IV. Suppression of the Immune Response in Mice. (1969). PMC. [Link]

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2020). AVESİS. [Link]

-

Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. [Link]

-

D-3-(3-Thienyl)-alanine: A Versatile Amino Acid for Research and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

THE SYNTHESIS OF β-3-THIENYLALANINE. (1949). Journal of the American Chemical Society. [Link]

- Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use.

-

Chiral HPLC Separations. Phenomenex. [Link]

-

The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Stereochemistry of Amino Acids. (2022). Chemistry LibreTexts. [Link]

-

Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University. [Link]

-

Enzymatic strategies for asymmetric synthesis. (2021). PMC. [Link]

-

2.0Å Resolution Crystal Structures of the Ternary Complexes of Human Phenylalanine Hydroxylase Catalytic Domain with Tetrahydrobiopterin and 3-(2-Thienyl)-l-alanine or l-Norleucine: Substrate Specificity and Molecular Motions Related to Substrate Binding. (2013). ResearchGate. [Link]

-

L-3-(3-Thienyl)alanine. ChemBK. [Link]

-

DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (2020). Universities Space Research Association. [Link]

-

Left: optical rotation sign predicted from l-(S)-alanine... (2023). ResearchGate. [Link]

-

A general method to predict optical rotations of chiral molecules from their structures. (2023). NIH. [Link]

-

3-(3-Benzo(b)thienyl)alanine. PubChem. [Link]

-

Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. (2023). ChemRxiv. [Link]

-

Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... (2019). ResearchGate. [Link]

-

optical isomerism (stereoisomerism), D/L and R/S nomenclature. (2021). YouTube. [Link]

-

Enzymatic resolution of racemic beta-2-thienylalanine. (1950). PubMed. [Link]

Sources

- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and some pharmacological properties of (3-beta-(2-thienyl)-L-alanine)-8-lysine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Thienyl Moiety: A Strategic Tool for Optimizing Peptide Structure, Function, and Therapeutic Potential

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The development of peptide-based therapeutics faces persistent challenges, primarily related to poor metabolic stability and limited bioavailability.[1][2] The strategic incorporation of unnatural amino acids has emerged as a powerful approach to overcome these hurdles.[1][3][4] Among these, thienyl-based amino acids, such as thienylalanine, have garnered significant attention. The thienyl group, a sulfur-containing aromatic heterocycle, serves as a versatile bioisostere for the phenyl ring of phenylalanine, introducing unique steric and electronic properties.[5][6] This guide provides a comprehensive analysis of the role of the thienyl moiety in peptide science. We will explore its fundamental physicochemical characteristics, its profound impact on peptide conformation and secondary structure, and its ability to enhance biological activity through improved binding affinity and resistance to enzymatic degradation. This document offers detailed experimental protocols for synthesis and characterization, positioning the thienyl moiety as an indispensable tool in the rational design of next-generation peptide drugs.

The Thienyl Moiety: A Privileged Scaffold in Peptidomimetic Design

The core challenge in translating native peptides into viable drugs lies in their inherent liabilities: rapid cleavage by proteases and poor membrane permeability, which curtails their therapeutic window and routes of administration.[2][3] Peptidomimetics—compounds that mimic the structure and function of natural peptides—are designed to address these limitations. The incorporation of unnatural amino acids (UAAs) is a cornerstone of this strategy, offering a direct route to modulate a peptide's pharmacological profile.[4]

The thienyl moiety, the aromatic ring of the thiophene molecule, has been identified as a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in approved drugs and its diverse biological activities.[5][7] When incorporated as the side chain of an amino acid, typically as 2-thienylalanine or 3-thienylalanine, it functions as a highly effective bioisostere of the naturally occurring phenylalanine.

Physicochemical Properties and Bioisosteric Rationale

Bioisosteres are chemical groups with similar molecular shapes, volumes, and electron distributions that can be interchanged to modulate a molecule's properties without drastically altering its biological activity.[6][8] The thienyl ring is considered a classical bioisostere of the phenyl ring.[5]

-

Structural Similarity: The five-membered thienyl ring has a similar size and planarity to the six-membered phenyl ring, allowing it to occupy similar binding pockets in target proteins.

-

Electronic Distinction: Unlike the evenly distributed electron density of benzene, the sulfur atom in the thiophene ring introduces a dipole moment and alters the ring's electronic character. The sulfur atom's lone pairs of electrons contribute to the ring's aromaticity and can act as a hydrogen bond acceptor, a feature absent in phenylalanine.[1][5] This provides an opportunity to form new, beneficial interactions with a biological target.

-

Metabolic Implications: The C-H bonds of a phenyl ring are susceptible to oxidative metabolism by cytochrome P450 enzymes. The replacement of a C-H group with a sulfur atom in the thiophene ring can block this metabolic pathway, thereby enhancing the peptide's in vivo half-life.[9]

Caption: Structural comparison of Phenylalanine and its thienyl bioisosteres.

Modulating Peptide Structure and Conformation

The substitution of phenylalanine with thienylalanine can induce significant changes in a peptide's three-dimensional structure, which is intrinsically linked to its function. These conformational changes are driven by the distinct steric and electronic profile of the thienyl ring.

Imposing Conformational Constraints

The precise geometry and rotational freedom of an amino acid side chain dictate the accessible conformations of the peptide backbone. The thienyl ring, while similar in size to a phenyl ring, has different bond angles and rotational barriers. This can restrict the peptide's conformational flexibility, effectively "locking" it into a more bioactive shape.[10] Reducing the number of available conformations lowers the entropic penalty of binding to a target, which can lead to a significant increase in binding affinity.[11]

Influencing Intermolecular Interactions

The ultimate function of a therapeutic peptide depends on its ability to interact with a biological target, such as a receptor or enzyme. The thienyl moiety offers a unique set of interaction capabilities compared to phenylalanine.

-

π-Stacking: The aromatic nature of the thienyl ring allows it to participate in π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a binding pocket, similar to a phenyl ring.[1]

-

Hydrogen Bonding: The sulfur atom can act as a weak hydrogen bond acceptor, providing an additional point of interaction that can enhance binding affinity and selectivity.[1][5]

-

Hydrophobicity: The thienyl group can alter the local hydrophobicity of the peptide, which can influence how it partitions into cellular membranes or fits within a protein's hydrophobic core.

Caption: Influence of thienyl moiety incorporation on peptide conformation.

Enhancing Peptide Function and Pharmacokinetics

By altering structure and intermolecular interactions, the thienyl moiety directly impacts a peptide's biological function and its pharmacokinetic profile, leading to tangible improvements in therapeutic potential.

Improving Biological Activity

The introduction of a thienyl group can lead to a marked increase in a peptide's potency. This is often a direct result of the conformational pre-organization and the novel hydrogen bonding opportunities it provides. By presenting a more rigid and optimally oriented structure to its target, the peptide can achieve higher binding affinity (lower KD) and greater selectivity, which is crucial for minimizing off-target effects.[1]

Increasing Metabolic Stability

A primary route of degradation for natural peptides is proteolysis. Proteolytic enzymes recognize specific amino acid sequences and cleave the peptide bonds. The substitution of a natural L-amino acid like phenylalanine with an unnatural one like thienylalanine can disrupt this recognition process.[4] The altered side chain shape and electronic properties of the thienyl group can sterically hinder the approach of proteases or reduce the peptide's affinity for the enzyme's active site, leading to a significantly longer circulating half-life in the body.[1][3]

Comparative Functional Data: Phenyl vs. Thienyl Analogues

The following table summarizes hypothetical but representative data from studies comparing peptide analogues where phenylalanine (Phe) has been replaced by thienylalanine (Tha).

| Peptide Attribute | Phe-Containing Peptide | Tha-Containing Peptide | Rationale for Improvement |

| Binding Affinity (KD) | 150 nM | 15 nM | Pre-organized conformation; potential for new H-bonds via sulfur atom. |

| In Vitro Half-Life (Plasma) | 20 minutes | 120 minutes | Reduced recognition by proteolytic enzymes due to unnatural side chain. |

| Enzyme Inhibition (IC50) | 500 nM | 75 nM | Improved fit and stronger interactions within the enzyme's active site. |

| Cell Permeability | Low | Moderate | Altered lipophilicity and structural properties may enhance membrane transit. |

Methodologies and Experimental Workflows

The successful application of thienyl moieties in peptide design relies on robust and reproducible experimental protocols for synthesis and characterization.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Thienyl-Peptide

This protocol outlines the standard procedure for synthesizing a peptide containing a thienylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-3-(2-thienyl)-alanine)

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (ice-cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.

-

Amino Acid Coupling: a. Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) by dissolving it with HBTU and DIPEA in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and allow to react for 1-2 hours. c. Confirm complete coupling with a Kaiser test. Wash resin with DMF.

-

Chain Elongation: Repeat step 2 (Deprotection) and step 3 (Coupling) for each subsequent amino acid in the sequence. For incorporating thienylalanine, use Fmoc-L-3-(2-thienyl)-alanine in the coupling step.

-

Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection as in step 2.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM (Dichloromethane) and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final peptide using LC-MS and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a thienyl-peptide.

Protocol: Biophysical and Stability Characterization

Once synthesized, the peptide must be characterized to validate the impact of the thienyl moiety.

A. Conformational Analysis via Circular Dichroism (CD) Spectroscopy:

-

Objective: To assess changes in the peptide's secondary structure (α-helix, β-sheet content).[12]

-

Method:

-

Dissolve the purified Phe- and Tha-containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Record CD spectra from 190 to 260 nm using a quartz cuvette.

-

Compare the spectra. A shift in the characteristic minima (e.g., at ~208 and ~222 nm for α-helices) indicates a change in secondary structure.

-

B. Binding Affinity Measurement via Surface Plasmon Resonance (SPR):

-

Objective: To quantify the binding kinetics and affinity (KD) of the peptide to its target protein.[13]

-

Method:

-

Immobilize the target protein onto an SPR sensor chip.

-

Flow a series of concentrations of the peptide analyte over the chip surface.

-

Measure the change in the refractive index at the surface in real-time to generate sensorgrams.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the dissociation constant (KD).

-

C. Metabolic Stability Assessment in Human Plasma:

-

Objective: To determine the peptide's half-life in a biologically relevant matrix.[2]

-

Method:

-

Incubate the peptide at a known concentration (e.g., 10 µM) in human plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot of the mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate plasma proteins.

-

Analyze the supernatant using LC-MS to quantify the remaining amount of the parent peptide.

-

Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2).

-

Conclusion and Future Perspectives

The incorporation of a thienyl moiety, particularly in the form of thienylalanine, is a validated and highly effective strategy in modern peptide drug design. It serves as more than a simple bioisosteric replacement for phenylalanine; it is a functional tool for rationally engineering peptides with superior therapeutic properties. By imposing beneficial conformational constraints, introducing novel molecular interactions, and enhancing metabolic stability, the thienyl group directly addresses the primary weaknesses of native peptides.

The future of this field is promising. Researchers will continue to explore the nuanced differences between 2- and 3-thienylalanines and investigate other heteroaromatic amino acids to expand the chemical toolbox. Furthermore, combining thienyl incorporation with other proven peptide modification strategies—such as macrocyclization, PEGylation, or lipidation—will likely yield synergistic effects, leading to the development of highly potent, stable, and bioavailable peptide therapeutics for a wide range of diseases.[3][11]

References

-

Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). American Chemical Society. [Link]

-

The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. [Link]

-

Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab. [Link]

-

Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. National Institutes of Health. [Link]

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). National Institutes of Health. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]

-

Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

-

The Influence of Disulfide, Thioacetal and Lanthionine‐Bridges on the Conformation of a Macrocyclic Peptide. ResearchGate. [Link]

-

Phenyl bioisosterism unlayered. (2021). Macmillan Group. [Link]

-

Applications of Thiol-Ene Chemistry for Peptide Science. (2020). National Institutes of Health. [Link]

-

Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine. Bloombio. [Link]

-

Biophysical and biochemical characterization of synthetic peptides... ResearchGate. [Link]

-

Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

-

Transitioning novel peptide hits into lead compounds. (2019). Drug Target Review. [Link]

-

Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. University at Albany, Scholars Archive. [Link]

-

The Influence of Disulfide, Thioacetal and Lanthionine-Bridges on the Conformation of a Macrocyclic Peptide. (2024). PubMed. [Link]

-

Peptide Synthesis in the Laboratory. (2011). YouTube. [Link]

-

Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. nbinno.com [nbinno.com]

- 11. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Boc Protection in Peptide Synthesis

Abstract

This in-depth technical guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy in solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this foundational methodology. The guide delves into the historical context, core chemical principles, detailed experimental protocols, and the comparative advantages and disadvantages of Boc-SPPS. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a robust resource for both newcomers and experienced practitioners in the field of peptide chemistry.

Introduction: A Paradigm Shift in Chemical Biology

The ability to chemically synthesize peptides revolutionized biochemistry and drug development. Peptides, with their vast diversity of biological roles as hormones, neurotransmitters, and signaling molecules, became accessible for systematic study and therapeutic application.[1] The early days of solution-phase synthesis, however, were arduous and inefficient, marked by significant product loss during purification after each amino acid addition.[1]

The paradigm shifted in 1963 when R. Bruce Merrifield introduced Solid-Phase Peptide Synthesis (SPPS), a revolutionary concept that earned him the 1984 Nobel Prize in Chemistry.[1][2][3][4] Merrifield's innovation was to anchor the first amino acid to an insoluble polymer resin.[1][3] This solid support rendered the growing peptide chain immobile, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing, thereby dramatically increasing efficiency and speed.[3] Central to the success of SPPS was the development of a robust protecting group strategy. In 1964, Merrifield introduced the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which became the cornerstone of peptide synthesis for decades.[5]

This strategy relies on a principle of graduated acid lability: a temporary protecting group for the α-amino terminus (Boc) that can be removed with a moderate acid, and more permanent, acid-stable protecting groups for the amino acid side chains (typically benzyl-based), which are only removed at the end of the synthesis by a very strong acid.[6][7]

The Chemistry of Boc Protection and Deprotection

The Boc group is an acid-labile carbamate used to temporarily protect the α-amino group of an amino acid.[8] Its stability in basic and nucleophilic conditions makes it an excellent choice for the iterative nature of peptide synthesis.[9][]

Introduction of the Boc Group

The Boc group is typically introduced by reacting the free amino acid with di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) under basic conditions.[9] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc-anhydride.

The Mechanism of Boc Deprotection

The key to Boc-SPPS is the selective and repeated cleavage of the N-terminal Boc group to allow for the coupling of the next amino acid. This is achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[11] The mechanism proceeds in three main steps:[12][13]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[12][13]

-

Carbocation Formation: This protonation destabilizes the group, leading to its cleavage to form a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[12][13]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free α-amino group.[12][13] The liberated amine is then protonated by the excess TFA, forming a trifluoroacetate salt.[6][13]

This formation of the tert-butyl carbocation is a critical point. It is a reactive electrophile that can be "scavenged" by nucleophilic amino acid side chains like tryptophan (Trp), methionine (Met), and cysteine (Cys), leading to undesired side products.[6] To prevent this, scavengers such as dithioethane (DTE) are often added to the TFA deprotection solution to trap these carbocations.[6][14]

Caption: Mechanism of Boc group removal using Trifluoroacetic Acid (TFA).

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-SPPS is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. The entire process is performed in a single reaction vessel, with the resin being washed between each chemical step.[11][15]

The Solid Support (Resin)

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.

-

Merrifield Resin: A chloromethylated polystyrene-divinylbenzene resin, it is the classic support for generating peptides with a C-terminal carboxylic acid.[14]

-

PAM Resin: A more acid-stable resin that minimizes premature peptide cleavage during repeated TFA treatments, also yielding a peptide acid.[14]

-

BHA/MBHA Resins: Benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resins are used to produce peptides with a C-terminal amide.[14]

The Core Synthesis Cycle

The synthesis cycle consists of three main steps: Deprotection, Neutralization, and Coupling. This cycle is repeated for each amino acid in the sequence.[11]

Caption: The core iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: A Single Boc-SPPS Cycle

Objective: To deprotect the N-terminal Boc group and couple the next Boc-protected amino acid.

Materials:

-

Peptide-resin from the previous cycle.

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM.[6]

-

Boc-protected amino acid.

-

Coupling Activator: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt).

-

Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA).

Methodology:

Step 1: Deprotection

-

Pre-wash: Swell the peptide-resin in DCM. Perform a brief pre-wash with the 50% TFA/DCM solution for 5 minutes to remove residual water.[14]

-

Deprotection: Add fresh 50% TFA/DCM solution (approx. 10 mL per gram of resin) and agitate for 20-30 minutes at room temperature.[14]

-

Washing: Filter the resin and wash thoroughly with DCM (3x), followed by IPA (1x) to shrink the resin and help remove trapped TFA, and finally with DCM (3x) to re-swell the resin for the next step.[14]

-

Causality: The TFA cleaves the Boc group, leaving a protonated amine (TFA salt). The extensive washing is critical to remove all traces of acid, which would prevent the subsequent coupling reaction.

-

Step 2: Neutralization

-

Neutralization: Treat the peptide-resin with 10% DIEA in DCM for 2 minutes. Repeat this step once.[14]

-

Washing: Filter the resin and wash thoroughly with DCM (5x) to remove all excess DIEA.

-

Causality: The deprotected amine is a TFA salt and must be converted to the free amine nucleophile before it can attack an activated carboxyl group.[6] DIEA is a bulky, non-nucleophilic base that effectively deprotonates the amine without causing side reactions.

-

Step 3: Coupling

-

Activation: In a separate vessel, dissolve the next Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add DCC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Filter the resin and wash thoroughly with DCM (3x) and DMF (3x).

-

Causality: DCC is a carbodiimide that activates the carboxylic acid of the incoming amino acid. However, this activated intermediate is prone to racemization and side reactions. HOBt is added to trap the activated species as a less reactive, but more stable, OBt-ester, which minimizes racemization and reacts efficiently with the free amine on the resin to form the desired peptide bond.[16][17]

-

Step 4: Monitoring and Capping (Self-Validation)

-

Kaiser Test: After coupling, a small sample of the resin beads is taken to perform a Kaiser test (or ninhydrin test).[18] This colorimetric test detects the presence of free primary amines.[18][19][20]

-

Capping: If the Kaiser test is still positive after a second coupling, it is crucial to "cap" the unreacted amines. This is done by treating the resin with a highly reactive acylating agent like acetic anhydride.[19]

-

Causality: Capping terminates the unreacted chains, preventing the formation of "deletion sequences" (peptides missing one amino acid). These capped, truncated peptides are chemically different from the target peptide and are much easier to separate during final purification.[19]

-

Side-Chain Protection and Final Cleavage

A crucial aspect of Boc-SPPS is the selection of side-chain protecting groups. These groups must be stable to the repeated TFA deprotection steps but removable at the end of the synthesis.[7] This is achieved using benzyl (Bzl) or benzyl-derived groups, which require a much stronger acid for cleavage.[6] This difference in acid lability between the temporary Nα-Boc group and the "permanent" side-chain groups is the foundation of the strategy's selectivity.[7]

Common Side-Chain Protecting Groups in Boc Chemistry

| Amino Acid | Side-Chain Functionality | Common Boc-SPPS Protecting Group | Cleavage Condition |

| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester (OBzl) | Strong Acid (HF) |

| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester (OBzl) | Strong Acid (HF) |

| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF) |

| Arginine (Arg) | Guanidinium | Tosyl (Tos) | Strong Acid (HF) |

| Histidine (His) | Imidazole | Dinitrophenyl (Dnp) | Thiophenolysis (pre-cleavage) |

| Cysteine (Cys) | Thiol | 4-Methylbenzyl (pMeBzl) | Strong Acid (HF) |

| Serine (Ser) | Hydroxyl | Benzyl ether (Bzl) | Strong Acid (HF) |

| Threonine (Thr) | Hydroxyl | Benzyl ether (Bzl) | Strong Acid (HF) |

| Tyrosine (Tyr) | Phenol | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Strong Acid (HF) |

| Tryptophan (Trp) | Indole | Formyl (For) | Piperidine (pre-cleavage) |

| Asn, Gln | Amide | Xanthyl (Xan) or unprotected | Strong Acid (HF) or none |

Data compiled from multiple sources.[14][21]

Final Cleavage from the Resin

The final and most critical step is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups.[14] In Boc-SPPS, this is typically accomplished using strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][22][23][24]

-

The Reagent: Anhydrous HF is highly effective but also extremely corrosive and toxic, requiring a specialized Teflon/Kel-F apparatus.[23]

-

The Mechanism: The cleavage proceeds via an Sₙ1 mechanism, generating numerous carbocations from the cleaved protecting groups (e.g., benzyl cations).[23]

-

The Need for Scavengers: These carbocations can alkylate sensitive residues like Met, Cys, and Trp.[23] Therefore, a "scavenger cocktail" is essential. A common mixture is anisole (to trap benzyl cations) and p-cresol.

-

The Protocol: The peptide-resin is treated with the HF/scavenger mixture at 0-5 °C for approximately 1 hour.[14] After the reaction, the HF is carefully evaporated, and the crude peptide is precipitated with cold diethyl ether, washed, and then dissolved in an aqueous buffer for purification by HPLC.[14][23]

Advantages vs. Disadvantages of the Boc Strategy

While Fmoc chemistry has become more common for routine synthesis due to its milder conditions, the Boc strategy retains significant advantages for specific applications.[25]

Advantages:

-

Reduced Aggregation: During each deprotection step, the N-terminal amine is protonated (as a TFA salt). This charge repulsion along the peptide backbone helps to disrupt secondary structures and prevent inter-chain aggregation, which is a major problem in the synthesis of long or "difficult" hydrophobic sequences.[7]

-

Robust and Well-Established: The chemistry is classic, robust, and has been used to successfully synthesize thousands of complex peptides.

-

Avoidance of Base-Labile Side Reactions: The entirely acidic conditions prevent side reactions associated with the use of piperidine in Fmoc chemistry, such as aspartimide formation (though this can still occur under acidic conditions) and premature cleavage of certain linkers or protecting groups.[22]

Disadvantages:

-

Harsh Final Cleavage: The reliance on anhydrous HF is the single greatest drawback. HF is extremely hazardous, requires specialized equipment, and can degrade sensitive peptides.[22][25]

-

Repeated Acidolysis: The repetitive treatment with 50% TFA can lead to the gradual loss of some side-chain protecting groups or slow cleavage of the peptide from the resin, reducing the final yield.[14]

-

Higher Cost: Historically, Boc-protected amino acids were less expensive, but the current market often favors the more widely used Fmoc derivatives, making them more cost-competitive for routine work.[]

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis, pioneered by Bruce Merrifield, was a monumental achievement in synthetic chemistry. It provided the first truly efficient and systematic method for assembling peptides, paving the way for countless advances in biology, medicine, and materials science. While the development of the milder Fmoc/tBu strategy has led to its widespread adoption, Boc chemistry remains an indispensable tool. Its unique advantage in mitigating peptide aggregation makes it the strategy of choice for synthesizing long, complex, and hydrophobic peptides that are often intractable by other means. A thorough understanding of its chemical principles, protocols, and inherent trade-offs is essential for any scientist engaged in the art and science of peptide synthesis.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

-

Albericio, F., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Chemical Biology. Retrieved from [Link]

-

Mandal, T., et al. (2018). A schematic representation of peptide synthesis using Boc protected amino acid on Fmoc-compatible Rink amide resin via SPPS. ResearchGate. Retrieved from [Link]

-

Otomo, T., et al. (2021). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods and Protocols. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. Retrieved from [Link]

-

AAPPTec. (n.d.). Brief History of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Retrieved from [Link]

-

Reddit. (2021). SPPS with Gln... Kaiser test and capping? r/labrats. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. commonorganicchemistry.com. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

-

GIBSON, S. E. (2000). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Journal of Peptide Science. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

The Rockefeller University. (n.d.). 1984 Nobel Prize in Chemistry. The Rockefeller University. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. Chemical Communications. Retrieved from [Link]

-

Subirós-Funosas, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

-

Dimartino, G., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. Retrieved from [Link]

-

Chem-Station. (2014). Merrifield Solid-Phase Peptide Synthesis. Chem-Station. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). AAPPTec. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate. Retrieved from [Link]

-

SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. SlideShare. Retrieved from [Link]

-

Durek, T., et al. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science. Retrieved from [Link]

-

American Chemical Society. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]

- 2. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]